Dysoxyhainanin A
Description
Dysoxyhainanin A (compound 47) is a triterpenoid isolated from the plant Dysoxylum hainanense, a species native to China. Its structure is characterized by a 1,3-cyclo-2,3-seco A ring with a formamido-containing appendage, a modification that distinguishes it from conventional triterpenoids . This compound was identified through advanced spectroscopic techniques, including X-ray crystallography, which confirmed its unique A-ring cyclization pattern . This compound exhibits notable antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 μg/mL .
Properties
Molecular Formula |
C31H45NO4 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(1Z,3aR,5aR,5bS,7aS,10R,11aR,13aS,13bR)-1-(formamidomethylidene)-3,3,5a,5b,7a,10,13b-heptamethyl-2-oxo-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-10-carboxylic acid |
InChI |
InChI=1S/C31H45NO4/c1-26(2)22-10-11-30(6)23(31(22,7)21(24(26)34)17-32-18-33)9-8-19-20-16-28(4,25(35)36)13-12-27(20,3)14-15-29(19,30)5/h8,17-18,20,22-23H,9-16H2,1-7H3,(H,32,33)(H,35,36)/b21-17+/t20-,22-,23-,27+,28+,29+,30+,31-/m0/s1 |
InChI Key |
ZZTXYUVDEDOUDW-XYNNUCQCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(/C(=C/NC=O)/C(=O)C5(C)C)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(C(=CNC=O)C1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonyms |
dysoxyhainanin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogous Compounds
Key Observations:
A-Ring Modifications: this compound’s 1,3-cyclo-2,3-seco A ring is distinct from the 2-nor-1,3-cyclotirucallane skeleton of Dysoxyhainic acid A (49) and the rearranged γ-hydroxy ketone in Xylogranatin D (38) .
Functional Groups: The formamido group in this compound is rare among triterpenoids, contrasting with halogenated or maleimide-containing analogs like Turrapubesins .
Bioactivity Comparison
This compound’s primary bioactivity is antimicrobial action , specifically against Gram-positive bacteria. In contrast:
Q & A
Q. What protocols address discrepancies in spectral data interpretation for novel triterpenoids?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
